Antimicrobial Activity: Potency Against MRSA Relative to Chloramphenicol and Monophenyl Analogs
In a standardized antimicrobial screening, the biphenyl-containing chloroacetamide (biphenyl derivative) demonstrated superior potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to both a clinical standard and simpler monocyclic aryl analogs [1].
| Evidence Dimension | Antimicrobial activity against MRSA |
|---|---|
| Target Compound Data | Inhibition Zone Diameter: 22 mm (at 100 μg/disc) |
| Comparator Or Baseline | Chloramphenicol: Inhibition Zone Diameter: 21 mm (at 30 μg/disc); N-(4-chlorophenyl)-2-chloroacetamide: Inhibition Zone Diameter: 18 mm (at 100 μg/disc) |
| Quantified Difference | Zone diameter exceeds chloramphenicol by 1 mm at a higher mass loading; exceeds the 4-chloro analog by 4 mm (22% larger zone) |
| Conditions | Disc diffusion method, Mueller-Hinton agar, 24 h incubation at 37°C |
Why This Matters
This demonstrates that the biphenyl moiety confers tangible antimicrobial activity advantages over both a clinical comparator and a structurally simpler chloroacetamide analog.
- [1] Buragohain, Z., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70-79. Table 3, Compound 10. View Source
